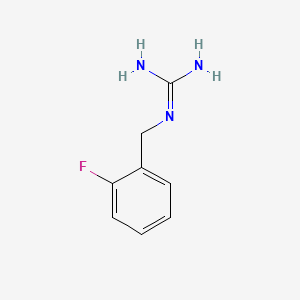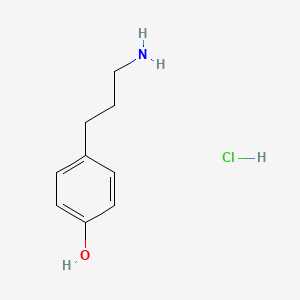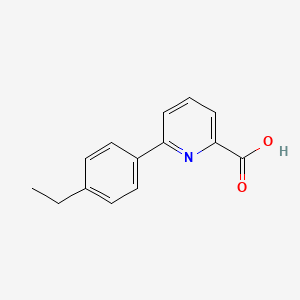
N-(2-Fluorobenzyl)guanidine; >90%
Descripción general
Descripción
N-(2-Fluorobenzyl)guanidine is a chemical compound with the molecular formula C8H10N3F1 . It is a type of guanidine, which is a strong organic base that exists primarily as guanidium ions at physiological pH . Guanidines are versatile functional groups in chemistry and have found application in a diversity of biological activities .
Synthesis Analysis
The synthesis of guanidines can be achieved through various methods. One approach involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Another method involves a one-pot synthesis of N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines .Molecular Structure Analysis
The molecular structure of N-(2-Fluorobenzyl)guanidine can be analyzed using techniques such as 19F NMR spectroscopy . The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .Chemical Reactions Analysis
Guanidines can undergo various chemical reactions. For instance, they can react with cyanamides that react with derivatized amines, as well as the use of copper-catalyzed cross-coupling chemistry . They can also degrade upon exposure to nitrogen oxide gases .Aplicaciones Científicas De Investigación
Biological Applications
Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . Guanidines can form hydrogen bonds, their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity .
Synthesis of Acyclic Guanidines
The preparation of acyclic guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine . This process is widely used in the synthesis of guanidines.
Guanidylating Agents
Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation . S-methylisothiourea has shown to be a very efficient guanidylating agent .
Preparation of Cyclic Guanidines
Cyclic guanidines such as 2-aminoimidazolines (five-membered rings), 2-amino-1,4,5,6-tetrahydropyrimidines (six-membered rings) and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines (seven-membered rings) are present in many natural products and compounds of medicinal interest . Methods for the preparation of these cyclic guanidines are widely studied.
Organocatalysis
The synthesis of bicyclic guanidine-containing compounds such as 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole has received considerable attention due to their unique properties as superbases and application in organocatalysis .
Stereoselective Organic Transformation
Guanidine-containing chiral organocatalysts have attracted considerable attention due to their ease of synthesis and high enantioselective catalytic activities . This has led to the development of stereospecific reactions, one of the most challenging fields in organic chemistry .
Synthesis of Biologically Active Molecules
The synthesis of enantiomerically pure molecules having multiple chiral centers is one of the ultimate goals in organic chemistry due to their importance in pharmaceutical science . Guanidine group plays a crucial role in the construction of complex and enantiopure molecular skeletons .
Natural Products
Guanidine group is present in many natural products and secondary metabolites . The isolation, structure determination, synthesis, biosynthesis and biological activities of these natural products are areas of active research .
Mecanismo De Acción
Target of Action
For instance, guanidine itself is used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome . It is also used in laboratory research as a protein denaturant .
Mode of Action
For example, guanidine appears to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . Another guanidine derivative, isopropoxy benzene guanidine (IBG), has been found to display efficient antibacterial activity against Gram-positive pathogens and Gram-negative pathogens with permeabilized outer membranes . IBG triggers cytoplasmic membrane damage by binding to phosphatidylglycerol and cardiolipin, leading to the dissipation of proton motive force and accumulation of intracellular ATP .
Biochemical Pathways
For instance, IBG combined with low levels of colistin enhances bacterial outer membrane permeability and increases the accumulation of reactive oxygen species .
Pharmacokinetics
A study on a similar compound, 18f-meta fluorobenzyl guanidine (mfbg), showed that it was rapidly absorbed and distributed, with a mean biological half-life of 195 hours . The urinary bladder received the highest radiation dose with a mean absorbed dose of 0.186 ± 0.195 mGy/MBq .
Result of Action
For example, IBG triggers cytoplasmic membrane damage, leading to the dissipation of proton motive force and accumulation of intracellular ATP .
Safety and Hazards
The safety data sheet for guanidine hydrochloride, a related compound, indicates that it may form combustible dust concentrations in air, cause serious eye irritation, skin irritation, and drowsiness or dizziness, and is harmful if swallowed or inhaled . It is reasonable to assume that N-(2-Fluorobenzyl)guanidine may have similar hazards.
Direcciones Futuras
The future directions for N-(2-Fluorobenzyl)guanidine could involve further exploration of its potential applications. For instance, guanidine compounds have been used in the treatment of muscle weakness and fatigue associated with certain medical conditions . Additionally, the development of new efficient compounds and materials with biocidal, catalytic, and other valuable properties is a potential area of future research .
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJGQASJMHPZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220672 | |
| Record name | Guanidine, (o-fluorobenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GUANIDINE, (o-FLUOROBENZYL)- | |
CAS RN |
704-98-3 | |
| Record name | Guanidine, (o-fluorobenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, (o-fluorobenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















